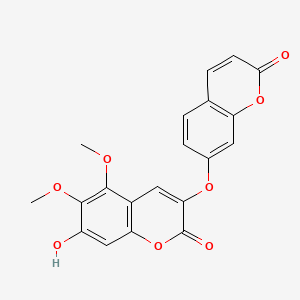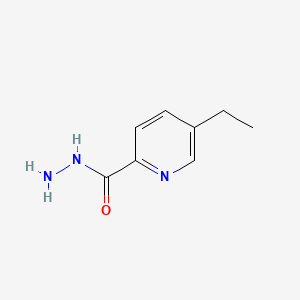
N-アセチルスルファジアジン-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
A major labeled metabolite of Sulfadiazine.
科学的研究の応用
獣医薬物動態
N-アセチルスルファジアジン-d4: は、水生動物におけるスルファジアジンとその代謝物の薬物動態を研究するために獣医学で使用されます。 例えば、草魚を用いた研究では、温度が薬物とそのアセチル化代謝物の吸収と排泄にどのように影響するかを理解するために実施されています 。この研究は、水産養殖におけるスルファジアジンの有効性と安全性を確保するために、投与量と治療スケジュールを最適化するために不可欠です。
プロテオミクス研究
プロテオミクスでは、This compoundは、スルファジアジンの標識代謝物として役立ち、この抗生物質の生物学的サンプル中の存在を追跡および定量化するために重要です 。この用途は、プロテオームにおける薬物の代謝経路と相互作用を理解するために不可欠です。
環境影響研究
この化合物は、特に、シミュレートされた太陽光の下でのスルホンアミドとその代謝物の光分解を評価する環境研究でも重要な役割を果たします 。この研究は、環境における抗生物質残留物の持続性と分解を理解するのに役立ち、生態学的リスク評価に不可欠です。
獣医学における薬物動態
This compound: は、獣医学における特定の薬物動態を調査するために使用されます。 これは、さまざまな温度におけるスルファジアジンとその代謝物の血漿薬物動態と組織分布を比較するのに役立ち、獣医用医薬品の開発にとって重要です 。
分析化学
分析化学では、This compoundは、超高性能液体クロマトグラフィーなどの分析方法の開発のための参照化合物として利用されます。 これは、さまざまな組織における薬物濃度を正確に測定するのに役立ち、薬理学的研究にとって不可欠です 。
腐植質との相互作用
スルファジアジンとその代謝物の腐植質との相互作用は、This compoundを使用して研究することができます。 この研究は、天然水における医薬品の挙動と、有機物との結合の可能性を理解するために重要であり、その生物学的利用能と分解に影響を与えます 。
作用機序
Target of Action
N-Acetyl Sulfadiazine-d4, also known as Triton X-45 , is a derivative of Sulfadiazine . Sulfadiazine primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and multiplication .
Mode of Action
N-Acetyl Sulfadiazine-d4, like Sulfadiazine, acts as a competitive inhibitor of dihydropteroate synthetase . By binding to this enzyme, it prevents the proper processing of para-aminobenzoic acid (PABA), which is a critical precursor in the synthesis of folic acid . This inhibition disrupts the production of folic acid, thereby inhibiting bacterial growth .
Biochemical Pathways
The primary biochemical pathway affected by N-Acetyl Sulfadiazine-d4 is the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, it disrupts the conversion of PABA to dihydropteroate, a key step in the production of folic acid . As folic acid is essential for bacterial DNA synthesis and cell division, its depletion leads to the inhibition of bacterial growth .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of Sulfadiazine and its metabolites can be influenced by factors such as temperature . For instance, an increase in temperature was found to decrease the absorption half-life and area under the concentration-time curve (AUC) of Sulfadiazine and its metabolites in plasma and tissues, but increased the apparent volume of distribution and systemic total body clearance in plasma .
Result of Action
The primary result of N-Acetyl Sulfadiazine-d4’s action is the inhibition of bacterial growth . By disrupting folic acid synthesis, it prevents bacterial DNA synthesis and cell division, thereby inhibiting the growth and multiplication of bacteria .
Action Environment
The action, efficacy, and stability of N-Acetyl Sulfadiazine-d4 can be influenced by environmental factors. For instance, temperature has been found to significantly affect the pharmacokinetics of Sulfadiazine and its metabolites . An increase in temperature was found to decrease the absorption half-life and AUC of Sulfadiazine and its metabolites in plasma and tissues, but increased the apparent volume of distribution and systemic total body clearance in plasma . This suggests that the action and efficacy of N-Acetyl Sulfadiazine-d4 could also be influenced by environmental temperature .
生化学分析
Biochemical Properties
N-Acetyl Sulfadiazine-d4 interacts with various biomolecules in biochemical reactions. For instance, it has been shown to interact with soil humic acid in environmental studies . The interaction of N-Acetyl Sulfadiazine-d4 with humic acid was investigated using stable paramagnetic nitroxide spin probes .
Cellular Effects
Its parent compound, Sulfadiazine, is known to have significant effects on cellular function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that the compound can interact with biomolecules such as humic acid, potentially influencing enzyme activity and gene expression .
特性
IUPAC Name |
N-[2,3,5,6-tetradeuterio-4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3S/c1-9(17)15-10-3-5-11(6-4-10)20(18,19)16-12-13-7-2-8-14-12/h2-8H,1H3,(H,15,17)(H,13,14,16)/i3D,4D,5D,6D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJIZUWGMNCUKGU-LNFUJOGGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])S(=O)(=O)NC2=NC=CC=N2)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2R)-2-amino-3-[2-[2-[2-[(2R)-2-amino-2-carboxyethyl]sulfanylethoxy]ethoxy]ethylsulfanyl]propanoic acid;dihydrochloride](/img/structure/B564533.png)
![TMS(-2)[TMS(-3)][TMS(-4)][TMS(-6)]Glc(a1-4)[TMS(-2)][TMS(-3)][TMS(-6)]Glc-O-TMS](/img/structure/B564534.png)






![3,7-Dioxatricyclo[6.3.0.02,6]undecan-9-ol](/img/structure/B564550.png)

